![molecular formula C8H9ClO B3224977 3-Chloro-4-ethylphenol CAS No. 1243290-06-3](/img/structure/B3224977.png)
3-Chloro-4-ethylphenol
Overview
Description
3-Chloro-4-ethylphenol is a ryanodine receptor antagonist and is commonly used as a research tool and diagnostic reagent for malignant hyperthermia . It has a linear formula of ClC6H3(C2H5)OH .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-ethylphenol consists of an aromatic ring with a chlorine atom and an ethyl group attached to it . The ethyl group in each molecule is oriented nearly perpendicular to the aromatic ring . In the crystal, molecules form an O—H…O hydrogen-bonded chain extending along the b-axis direction .Physical And Chemical Properties Analysis
3-Chloro-4-ethylphenol has a molecular weight of 156.61 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 248.1±20.0 °C at 760 mmHg, and a flash point of 103.9±21.8 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .Mechanism of Action
Safety and Hazards
3-Chloro-4-ethylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should not be released into the environment and should not contaminate ground water systems .
Relevant Papers The paper titled “4-Chloro-3-ethylphenol” provides an analysis of the molecular structure of 3-Chloro-4-ethylphenol . Another paper titled “4-Chloro-3-ethyl-phenol” discusses the physical properties of the compound .
properties
IUPAC Name |
3-chloro-4-ethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUEKCDBCEPPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethylphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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